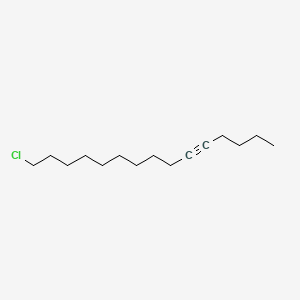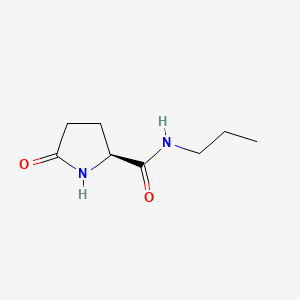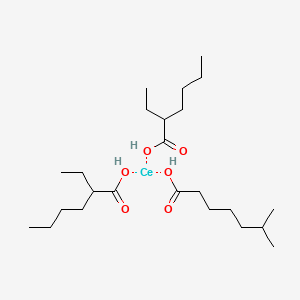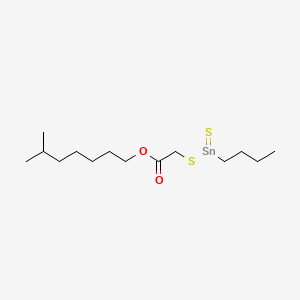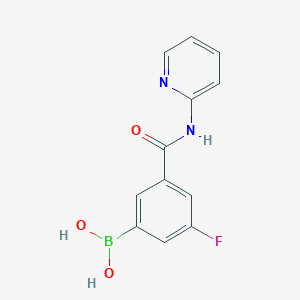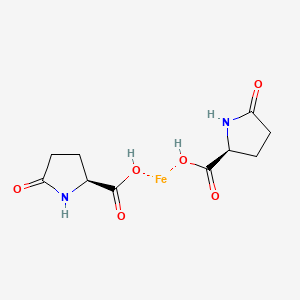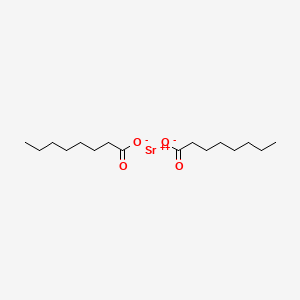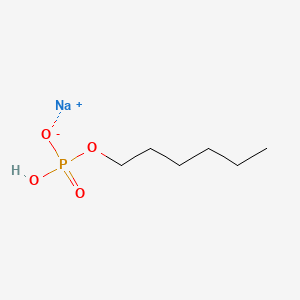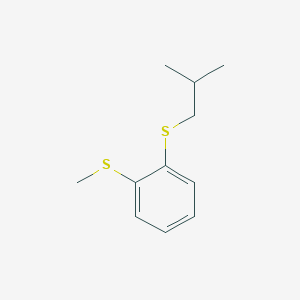
2-Amino-5-methyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methyl-1,4-benzoquinone is an organic compound belonging to the quinone family Quinones are characterized by a conjugated cyclic dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-1,4-benzoquinone typically involves the oxidation of 2-Amino-5-methylphenol. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives.
Reduction: It can be reduced to the corresponding hydroquinone, 2-Amino-5-methylhydroquinone, using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Various quinone derivatives.
Reduction: 2-Amino-5-methylhydroquinone.
Substitution: Substituted quinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-methyl-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex quinone derivatives.
Biology: The compound’s redox properties make it useful in studies related to electron transfer and oxidative stress.
Medicine: Quinone derivatives, including this compound, are investigated for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-1,4-benzoquinone involves its redox cycling ability. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer reactions. This redox activity is crucial in biological systems, where it can influence cellular processes such as oxidative stress response and apoptosis. The molecular targets often include thiol-containing proteins and enzymes involved in redox regulation.
Comparison with Similar Compounds
1,4-Benzoquinone: Lacks the amino and methyl groups, making it less reactive in certain substitution reactions.
2,5-Dimethyl-1,4-benzoquinone: Contains two methyl groups but lacks the amino group, affecting its redox properties.
2-Amino-1,4-benzoquinone: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 2-Amino-5-methyl-1,4-benzoquinone is unique due to the presence of both amino and methyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
31679-92-2 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-amino-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H7NO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,8H2,1H3 |
InChI Key |
IBTKQVRMPSIGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


